

An In-depth Technical Guide to Canadensolide: Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadensolide is a naturally occurring fungal metabolite first isolated from Penicillium canadense. This bioactive compound has garnered interest due to its antifungal properties. This technical guide provides a comprehensive overview of the chemical structure of Canadensolide, detailed spectroscopic data, insights into its total synthesis, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and the development of new antifungal agents.

Chemical Structure and Properties

Canadensolide is a γ-lactone derivative with a complex stereochemical arrangement. Its systematic IUPAC name is (3aR,4S,7aR)-4-((E)-hept-1-en-1-yl)-3a,4,7,7a-tetrahydro-3H-furo[2,3-b]pyran-2,6-dione. The molecule possesses three chiral centers, leading to a specific three-dimensional conformation that is crucial for its biological activity.

Table 1: Chemical and Physical Properties of Canadensolide



Property	Value	Reference
Molecular Formula	C14H18O4	Original isolation paper
Molecular Weight	250.29 g/mol	Calculated
Appearance	Crystalline solid	
Melting Point	Not reported	_
Solubility	Soluble in organic solvents	_
SMILES	C=C\C=C\C[C@H]1INVALID- LINKC2=O	Reconstructed from IUPAC name
InChI	InChI=1S/C14H18O4/c1-2-3-4- 5-6-10-12-11(14(16)18-12)8-7- 9-13(15)17-10/h5-6,10-12H,2- 4,7-9H2,1H3/b6- 5+/t10-,11+,12-/m1/s1	Reconstructed from IUPAC name

Spectroscopic Data for Structural Elucidation

The structure of **Canadensolide** was originally elucidated using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Table 2: Key Spectroscopic Data for Canadensolide



Technique	Key Observations	
¹H NMR	Signals corresponding to olefinic protons, protons adjacent to carbonyl groups, and protons in the aliphatic side chain.	
¹³ C NMR	Resonances for carbonyl carbons of the lactone and ketone, sp ² carbons of the double bonds, and sp ³ carbons of the fused ring system and the side chain.	
IR	Strong absorption bands characteristic of C=O stretching in lactones and ketones, and C=C stretching of the double bonds.	
MS	A molecular ion peak corresponding to the molecular formula C14H18O4, along with characteristic fragmentation patterns.	

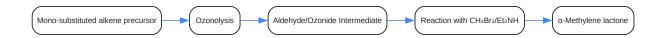
Total Synthesis of Canadensolide

The total synthesis of (±)-**Canadensolide** has been successfully achieved, providing a means to produce the compound for further biological evaluation and the synthesis of analogues. A key strategy in one of the reported syntheses involves a diastereoselective approach to control the stereochemistry of the chiral centers.

Experimental Protocol: A Representative Synthetic Step

A crucial step in a reported total synthesis of (\pm)-**Canadensolide** is the introduction of the α -methylene group. This is achieved via ozonolysis of a mono-substituted alkene precursor, followed by a reaction with a pre-heated mixture of dibromomethane (CH₂Br₂) and diethylamine (Et₂NH). This sequence effectively installs the exocyclic double bond adjacent to the lactone carbonyl, a common structural motif in bioactive natural products.

Logical Flow of a Key Synthetic Transformation





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Caption: Key transformation in the synthesis of the **Canadensolide** core.

Biological Activity

Canadensolide was initially identified due to its antifungal properties. While detailed quantitative data on its minimum inhibitory concentrations (MICs) against a broad panel of fungi are not extensively reported in readily available literature, its activity has been noted.

Table 3: Reported Biological Activities of Canadensolide

Activity	Organism/Assay	Observed Effect	Reference
Antifungal	Penicillium canadense (producing organism)	Self-inhibitory effects	
Antifungal	Other fungal species	Growth inhibition (qualitative)	

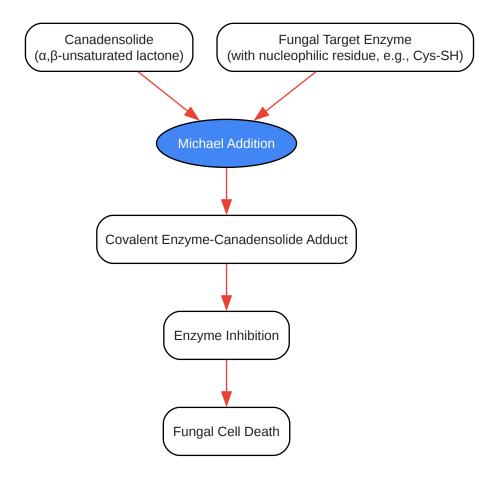
Further research is required to fully characterize the antifungal spectrum and potency of **Canadensolide**. The development of an efficient total synthesis will facilitate these investigations and allow for the exploration of its mechanism of action.

Mechanism of Action

The precise molecular mechanism of action for **Canadensolide**'s antifungal activity has not yet been elucidated. The presence of the α,β -unsaturated lactone moiety, a known Michael acceptor, suggests that it may act by covalently modifying key cellular nucleophiles, such as cysteine residues in essential enzymes. This mode of action is common for many bioactive natural products.

Hypothesized Mechanism of Action Pathway





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Caption: Hypothesized Michael addition-based mechanism of action for Canadensolide.

Conclusion and Future Directions

Canadensolide represents an interesting natural product with potential for the development of new antifungal therapies. While its initial discovery and structural characterization laid a solid foundation, further research is needed to fully unlock its therapeutic potential. Key areas for future investigation include:

- Comprehensive Biological Profiling: Quantitative assessment of its antifungal activity against a wide range of clinically relevant fungal pathogens, including resistant strains.
- Mechanism of Action Studies: Identification of the specific molecular targets of Canadensolide to understand its mode of antifungal action.







 Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Leveraging the total synthesis to create derivatives of **Canadensolide** to improve its potency, selectivity, and pharmacokinetic properties.

The information compiled in this guide aims to stimulate further research into this promising natural product and to aid in the development of novel antifungal agents.

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